molecular formula C12H10F2O2 B11883896 1-(Difluoromethoxy)naphthalene-7-methanol

1-(Difluoromethoxy)naphthalene-7-methanol

Cat. No.: B11883896
M. Wt: 224.20 g/mol
InChI Key: ANJZGXKKZQSUQI-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)naphthalene-7-methanol is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, with a methanol group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)naphthalene-7-methanol typically involves the introduction of the difluoromethoxy group to the naphthalene ring followed by the addition of a methanol group at the 7th position. Common synthetic routes include:

    Halogenation and Substitution: Starting with naphthalene, halogenation is performed to introduce a halogen atom, which is then substituted with a difluoromethoxy group using appropriate reagents.

    Methanol Addition: The final step involves the addition of a methanol group at the 7th position through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions, followed by purification processes such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)naphthalene-7-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the difluoromethoxy group to other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Compounds with modified functional groups.

    Substitution Products: Various substituted naphthalene derivatives.

Scientific Research Applications

1-(Difluoromethoxy)naphthalene-7-methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)naphthalene-7-methanol involves its interaction with molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, while the naphthalene ring provides a stable framework for these interactions. The methanol group can participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

    1-(Difluoromethoxy)-7-methylnaphthalene: Similar structure but with a methyl group instead of methanol.

    1-(Difluoromethoxy)-7-methoxynaphthalene: Contains a methoxy group instead of methanol.

Uniqueness: 1-(Difluoromethoxy)naphthalene-7-methanol is unique due to the presence of both difluoromethoxy and methanol groups, which confer distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

[8-(difluoromethoxy)naphthalen-2-yl]methanol

InChI

InChI=1S/C12H10F2O2/c13-12(14)16-11-3-1-2-9-5-4-8(7-15)6-10(9)11/h1-6,12,15H,7H2

InChI Key

ANJZGXKKZQSUQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CO)C(=C1)OC(F)F

Origin of Product

United States

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